molecular formula C8H19NO4S B8289060 {[(2R)-2-amino-2-ethylhexyl]oxy}sulfonic acid

{[(2R)-2-amino-2-ethylhexyl]oxy}sulfonic acid

Cat. No.: B8289060
M. Wt: 225.31 g/mol
InChI Key: ORHISMBXHJABAF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-ethylhexyl hydrogen sulfate is an organic compound with a unique structure that includes an amino group and a sulfate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-ethylhexyl hydrogen sulfate typically involves the reaction of ®-2-Amino-2-ethylhexanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The process involves the following steps:

    Reaction of ®-2-Amino-2-ethylhexanol with Sulfuric Acid: The alcohol reacts with sulfuric acid to form the sulfate ester.

    Purification: The product is purified using techniques such as recrystallization or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-ethylhexyl hydrogen sulfate may involve large-scale reactors and continuous processing methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-ethylhexyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The sulfate ester can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of ®-2-Amino-2-ethylhexanol.

    Substitution: Formation of substituted amines.

Scientific Research Applications

®-2-Amino-2-ethylhexyl hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-ethylhexyl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-ethylhexanol: The precursor alcohol used in the synthesis of ®-2-Amino-2-ethylhexyl hydrogen sulfate.

    2-Amino-2-methylpropane-1,3-diol: Another amino alcohol with similar reactivity.

    2-Amino-2-ethyl-1,3-propanediol: A related compound with a different hydroxyl group arrangement.

Uniqueness

®-2-Amino-2-ethylhexyl hydrogen sulfate is unique due to its sulfate ester group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.

Properties

Molecular Formula

C8H19NO4S

Molecular Weight

225.31 g/mol

IUPAC Name

[(2R)-2-amino-2-ethylhexyl] hydrogen sulfate

InChI

InChI=1S/C8H19NO4S/c1-3-5-6-8(9,4-2)7-13-14(10,11)12/h3-7,9H2,1-2H3,(H,10,11,12)/t8-/m1/s1

InChI Key

ORHISMBXHJABAF-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@](CC)(COS(=O)(=O)O)N

Canonical SMILES

CCCCC(CC)(COS(=O)(=O)O)N

Origin of Product

United States

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